
N'-(5-chloro-2-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide
概要
説明
N-(5-chloro-2-methoxyphenyl)-N’-(2-thienylmethyl)ethanediamide is a synthetic organic compound characterized by the presence of a chloro-substituted methoxyphenyl group and a thienylmethyl group attached to an ethanediamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-N’-(2-thienylmethyl)ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 2-thienylmethylamine as the primary starting materials.
Formation of Intermediate: The first step involves the reaction of 5-chloro-2-methoxyaniline with an appropriate acylating agent, such as chloroacetyl chloride, to form an intermediate chloroacetamide derivative.
Coupling Reaction: The intermediate is then reacted with 2-thienylmethylamine under suitable conditions, such as in the presence of a base like triethylamine, to yield the final product, N-(5-chloro-2-methoxyphenyl)-N’-(2-thienylmethyl)ethanediamide.
Industrial Production Methods
In an industrial setting, the production of N-(5-chloro-2-methoxyphenyl)-N’-(2-thienylmethyl)ethanediamide may involve optimized reaction conditions, such as:
Solvent Selection: Using solvents like dichloromethane or toluene to facilitate the reactions.
Temperature Control: Maintaining specific temperature ranges to ensure high yield and purity.
Purification Techniques: Employing methods like recrystallization or column chromatography to purify the final product.
化学反応の分析
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-N’-(2-thienylmethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide groups to amines.
Substitution: The chloro group in the phenyl ring can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to corresponding amines.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-N’-(2-thienylmethyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: Studied for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: Used as a tool compound to study biological pathways and mechanisms, particularly those involving amide-containing molecules.
Industrial Applications: Explored for its potential use in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N’-(2-thienylmethyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Pathway Modulation: Altering the activity of signaling pathways, leading to changes in cellular functions and responses.
類似化合物との比較
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-N’-(2-thienylmethyl)ethanediamide: Unique due to the presence of both chloro-substituted methoxyphenyl and thienylmethyl groups.
N-(5-chloro-2-methoxyphenyl)-N’-(2-furylmethyl)ethanediamide: Similar structure but with a furylmethyl group instead of a thienylmethyl group.
N-(5-chloro-2-methoxyphenyl)-N’-(2-pyridylmethyl)ethanediamide: Contains a pyridylmethyl group, offering different electronic properties.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-N’-(2-thienylmethyl)ethanediamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
特性
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-20-12-5-4-9(15)7-11(12)17-14(19)13(18)16-8-10-3-2-6-21-10/h2-7H,8H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBLEBGUTPQQHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



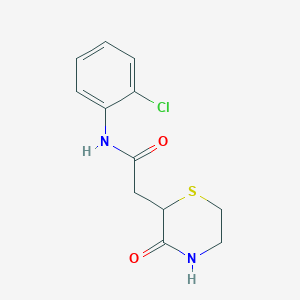
![N-[(4-ethylphenyl)carbonyl]tryptophan](/img/structure/B4395932.png)
![2-(methylthio)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4395939.png)
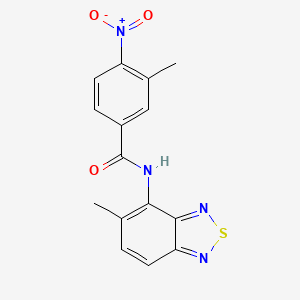
![N-benzyl-N-[(2-hydroxy-3-quinolinyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B4395955.png)
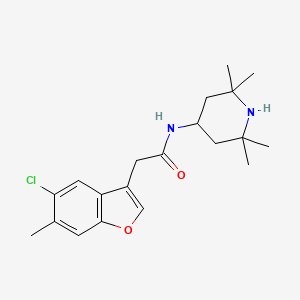
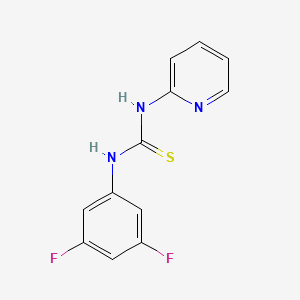
![N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B4395962.png)
![N~1~-(4-CHLOROPHENYL)-2-{[4-METHYL-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4395977.png)
![3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4395982.png)
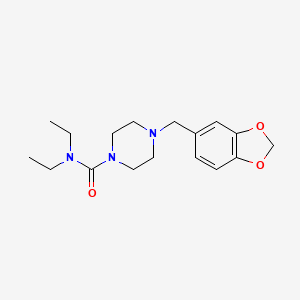
![phenyl N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)phenyl]carbamate](/img/structure/B4395997.png)
![N-[(3-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride](/img/structure/B4396016.png)
